molecular formula C8H4F3N B13713552 4-(Difluoromethyl)-3-fluorobenzonitrile

4-(Difluoromethyl)-3-fluorobenzonitrile

Cat. No.: B13713552
M. Wt: 171.12 g/mol
InChI Key: TZAHKTDKRGZNPC-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-fluorobenzonitrile typically involves the introduction of the difluoromethyl group and the fluorine atom onto a benzene ring, followed by the addition of the nitrile group. One common method involves the use of difluoromethylation reagents such as ClCF2H or difluorocarbene precursors.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. These methods often involve the use of readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction of the nitrile group can produce primary amines .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-3-fluorobenzonitrile is unique due to the presence of both the difluoromethyl and fluorine groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and agrochemicals with improved efficacy and safety profiles .

Properties

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

4-(difluoromethyl)-3-fluorobenzonitrile

InChI

InChI=1S/C8H4F3N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H

InChI Key

TZAHKTDKRGZNPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(F)F

Origin of Product

United States

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